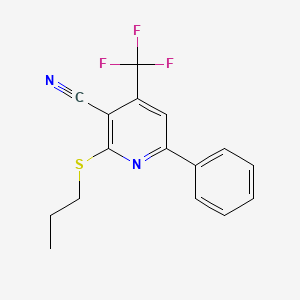

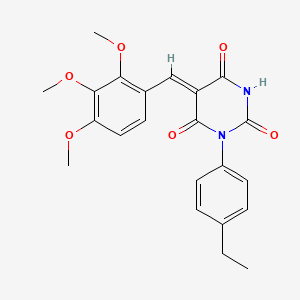

6-苯基-2-(丙硫基)-4-(三氟甲基)烟腈

描述

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including compounds similar to 6-phenyl-2-(propylthio)-4-(trifluoromethyl)nicotinonitrile, often involves multicomponent condensation reactions. For instance, Heravi and Soufi (2015) reported the synthesis of 4,6-diaryl-2-(arylthio)nicotinonitrile derivatives via four-component condensations in aqueous micellar media, highlighting a versatile method that could potentially be adapted for the synthesis of 6-phenyl-2-(propylthio)-4-(trifluoromethyl)nicotinonitrile (Heravi & Soufi, 2015).

Molecular Structure Analysis

Nicotinonitrile derivatives generally exhibit non-planar structures due to the presence of substituents on the pyridine ring, which influence the overall molecular geometry. For example, Chantrapromma et al. (2009) described the molecular structure of a nicotinonitrile derivative, noting non-planarity due to dihedral angles between the pyridine ring and phenyl rings (Chantrapromma et al., 2009). This characteristic is crucial in understanding the spatial arrangement and potential reactivity of 6-phenyl-2-(propylthio)-4-(trifluoromethyl)nicotinonitrile.

Chemical Reactions and Properties

Nicotinonitrile compounds participate in various chemical reactions, leveraging their cyano and aromatic groups. The work by Korotaev et al. (2013) on functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans synthesis via domino reactions showcases the reactivity of trifluoromethyl-substituted nicotinonitriles, which could relate to the chemical behavior of 6-phenyl-2-(propylthio)-4-(trifluoromethyl)nicotinonitrile (Korotaev et al., 2013).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solvatochromic effects, are significant for their applications in material science. Ahipa et al. (2014) investigated a nicotinonitrile derivative, revealing its good absorption and fluorescence properties and positive solvatochromic effect, indicating how solvent polarity affects the compound's properties (Ahipa et al., 2014). These findings are pertinent to understanding the physical behavior of 6-phenyl-2-(propylthio)-4-(trifluoromethyl)nicotinonitrile in various environments.

科学研究应用

抗菌活性

- Behalo(2008)的一项研究集中于合成 2-氨基-(6-苯氧噻吩-2-基)-4-苯基-烟腈,该化合物与 6-苯基-2-(丙硫基)-4-(三氟甲基)烟腈有关。该研究探索了新型吡啶并[2,3-d]嘧啶体系的开发,并评估了它们的抗菌和抗真菌活性 (Behalo,2008)。

抗分枝杆菌剂

- Patel、Chikhalia 和 Kumari(2014)开发了一种合成苯腈/烟腈基 s-三嗪的方法,包括与 6-苯基-2-(丙硫基)-4-(三氟甲基)烟腈结构相关的化合物。这些化合物对结核分枝杆菌表现出显着的体外抗分枝杆菌活性 (Patel、Chikhalia 和 Kumari,2014)。

抗原生动物活性

- Ismail 等人(2003)合成了化合物,包括 6-[5-(4-氨基苯基)呋喃-2-基]烟酰胺,该化合物来自 6-[5-(4-氰基苯基)呋喃-2-基]烟腈,该化合物与 6-苯基-2-(丙硫基)-4-(三氟甲基)烟腈有关。这些化合物被评估了对锥虫和恶性疟原虫的体外活性,显示出显着的抗原生动物活性 (Ismail 等人,2003)。

缓蚀作用

- Singh 等人(2016)研究了烟腈(包括 2-氨基-6-苯基-4-(对甲基苯基)烟腈)在盐酸中对低碳钢的缓蚀作用。这些化合物表现出很高的缓蚀效率和作为缓蚀剂的潜力 (Singh 等人,2016)。

光伏性能

- Hemavathi 等人(2019)合成了一种新化合物 2-甲氧基-4,6-双(4-(4-硝基苯乙烯)苯基)烟腈,并探索了其在染料敏化太阳能电池(DSSC)中的应用。该研究揭示了其改进的效率和在光伏应用中的潜力 (Hemavathi 等人,2019)。

金属离子检测

- Koner 等人(2012)开发了一种基于 2-氨基吡啶的荧光化合物 2-氨基-6-甲基-4-苯基-烟腈,该化合物能够检测 Fe3+ 和 Hg2+ 离子。这突出了其作为选择性金属离子检测的荧光化学传感器的潜力 (Koner 等人,2012)。

光物理学研究

- Ahipa 等人(2014)合成了 2-甲氧基-6-(4-甲氧基苯基)-4-对甲基苯基-烟腈,并进行了光物理学研究,揭示了该化合物作为蓝光发射材料的潜力 (Ahipa 等人,2014)。

属性

IUPAC Name |

6-phenyl-2-propylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2S/c1-2-8-22-15-12(10-20)13(16(17,18)19)9-14(21-15)11-6-4-3-5-7-11/h3-7,9H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBCHALAJONZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578323.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4578327.png)

![2,6-di-tert-butyl-4-[(2,3,5,6-tetrachloropyridin-4-yl)thio]phenol](/img/structure/B4578343.png)

![2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol](/img/structure/B4578349.png)

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4578381.png)

![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)

![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)

![6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone](/img/structure/B4578428.png)

![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)